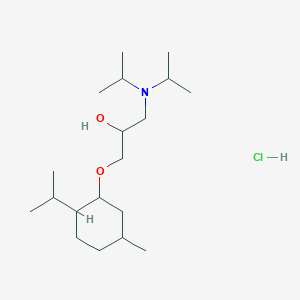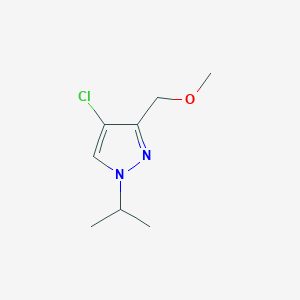![molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1](/img/structure/B2726850.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the family of oxazepines and pyrrole carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize this compound, several steps are generally involved:
Starting with the synthesis of the oxazepine core, typically involving the reaction of an appropriate aromatic amine with an oxalyl chloride derivative under reflux conditions.
The intermediate 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl is then functionalized with an ethyl linker.
The final step involves coupling the pyrrole-2-carboxamide moiety using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: For large-scale industrial production, the compound is synthesized using flow chemistry techniques to ensure high yield and purity. Continuous reactors enable precise control of reaction parameters, minimizing side reactions and impurities.
Types of Reactions
Oxidation: The compound can undergo oxidation, typically at the pyrrole ring, using reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation reactions can be performed on the oxazepine ring using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitutions at the amide group using organolithium or Grignard reagents are common.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Potassium permanganate (KMnO4)
Reducing agents: Pd/C, Lithium aluminium hydride (LiAlH4)
Substituting agents: Organolithium compounds, Grignard reagents
Major Products
Oxidation products primarily include the corresponding N-oxide derivatives.
Reduction leads to dihydro derivatives, enhancing the compound’s solubility.
Substitution reactions yield a variety of functionalized pyrrole derivatives.
In Chemistry
Utilized as a ligand in coordination chemistry due to its multiple binding sites.
Studied for its potential as a building block in organic electronic materials.
In Biology and Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Acts as a lead compound for the development of new therapeutic agents targeting specific protein kinases.
In Industry
Employed in the development of novel polymers with enhanced thermal and mechanical properties.
Used as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The compound exerts its biological effects primarily through the inhibition of specific enzyme targets. By binding to the active site of enzymes such as protein kinases, it disrupts their normal function, leading to altered cellular signaling pathways. This mechanism is exploited in the design of anti-cancer agents.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxazepine derivatives, N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide offers unique advantages due to its dual functional groups.
Unique Structural Features: The combination of oxazepine and pyrrole moieties is rare, enhancing its chemical versatility.
Similar Compounds: Other compounds in this class include 2-phenyl-2,3-dihydrobenzo[f][1,4]oxazepine and 1-ethylpyrrole-2-carboxamide, each exhibiting distinct properties and applications.
Through its multi-faceted capabilities, this compound stands out as a compound of significant interest in both research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFYVYAZTBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)
![2-iodo-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2726769.png)


![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)





![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)
![2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2726790.png)
